ethyl 4-(4-chlorobenzyl)-1-(2-hydroxy-4-methoxybenzyl)-4-piperidinecarboxylate
Overview
Description
Ethyl 4-(4-chlorobenzyl)-1-(2-hydroxy-4-methoxybenzyl)-4-piperidinecarboxylate is a useful research compound. Its molecular formula is C23H28ClNO4 and its molecular weight is 417.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 417.1706861 g/mol and the complexity rating of the compound is 515. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chloroperoxidase-Catalyzed Hydroxylation
Chloroperoxidase can oxidize compounds like p-methylanisole to 4-methoxybenzyl alcohol, indicating its potential for selective hydroxylation reactions. This enzyme's activity suggests a pathway for modifying similar compounds, potentially including ethyl 4-(4-chlorobenzyl)-1-(2-hydroxy-4-methoxybenzyl)-4-piperidinecarboxylate for specific scientific applications (Miller, Tschirret-Guth, & Ortiz de Montellano, 1995).
Oxidative Debenzylation
The oxidative debenzylation of 4-methoxy-α-methylbenzyl esters showcases a method for removing benzyl protecting groups. This technique, compatible with several functional groups, could be applied to the synthesis and modification of this compound, revealing its utility in complex organic synthesis projects (Yoo, Kim, & Kyu, 1990).
Schiff and Mannich Bases Synthesis
The synthesis of Schiff and Mannich bases from ethyl imidate hydrochlorides and isatin derivatives, leading to compounds with potential pharmacological applications, suggests a framework for creating derivatives of this compound. These derivatives could have varied biological activities and applications in medicinal chemistry (Bekircan & Bektaş, 2008).
Photocatalytic Oxidation
The photocatalytic oxidation of benzyl alcohol derivatives to corresponding aldehydes on TiO2 under visible light irradiation illustrates a potential method for the functionalization of this compound. This process could offer a green chemistry approach to modifying this compound for various research and industrial applications (Higashimoto et al., 2009).
Properties
IUPAC Name |
ethyl 4-[(4-chlorophenyl)methyl]-1-[(2-hydroxy-4-methoxyphenyl)methyl]piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClNO4/c1-3-29-22(27)23(15-17-4-7-19(24)8-5-17)10-12-25(13-11-23)16-18-6-9-20(28-2)14-21(18)26/h4-9,14,26H,3,10-13,15-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOWQKLLNQHRFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=C(C=C(C=C2)OC)O)CC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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